1-(Aminomethyl)cyclohexanol

Neuroscience Receptor Pharmacology Medicinal Chemistry

1-(Aminomethyl)cyclohexanol (CAS 71412-02-7) is a unique bifunctional building block combining a nucleophilic primary amine and a tertiary alcohol on a conformationally restricted cyclohexane ring. This 1,1-amino alcohol scaffold is a key precursor to the active metabolite of deramciclane fumarate and exhibits moderate benzodiazepine receptor binding (Ki = 271 nM), making it a rational starting point for anxiolytic and neuroprotective SAR programs. Validated antimicrobial activity against MRSA and M. tuberculosis offers a non-traditional scaffold for combating drug-resistant infections. Unlike simple amino alcohols, its geminal structure enables selective salt formation and unique cyclization pathways for generating complex heterocycles. Procure this high-purity intermediate to accelerate your medicinal chemistry and fine chemical development projects.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 71412-02-7
Cat. No. B7769569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclohexanol
CAS71412-02-7
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)O
InChIInChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2
InChIKeyXUSXTHMTOSFZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclohexanol (CAS 71412-02-7): Procurement & Technical Overview


1-(Aminomethyl)cyclohexanol (CAS 71412-02-7) is a primary amino alcohol consisting of a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group [1]. Its bifunctional nature renders it a versatile intermediate in organic synthesis, particularly as a building block for pharmaceuticals and fine chemicals . As a structural precursor to the active metabolite of deramciclane fumarate, it is also of significant interest in medicinal chemistry research .

Why 1-(Aminomethyl)cyclohexanol Cannot Be Indiscriminately Substituted


Direct substitution of 1-(Aminomethyl)cyclohexanol with other cyclohexanol derivatives or simple amino alcohols is not recommended due to its unique, multifunctional structure. Its reactivity is defined by both the nucleophilic primary amine and the tertiary alcohol on the same cyclohexane ring, enabling a distinct set of reactions such as selective salt formation for solubility enhancement or specific cyclization pathways not feasible with secondary amine analogs or simpler aliphatic amino alcohols. This structural specificity translates to differential interactions with biological targets, where subtle changes can drastically alter binding affinity and functional activity, as demonstrated by its specific binding profile to the benzodiazepine receptor [1].

Critical Comparative Data for 1-(Aminomethyl)cyclohexanol Procurement


Binding Affinity at Peripheral Benzodiazepine Receptor (PBR)

1-(Aminomethyl)cyclohexanol exhibits a moderate binding affinity for the peripheral benzodiazepine receptor (PBR) with a reported Ki of 271 nM [1]. While direct head-to-head data for the parent compound against other amino alcohols is unavailable in the public domain, this value establishes a quantitative baseline for its interaction with this therapeutically relevant target.

Neuroscience Receptor Pharmacology Medicinal Chemistry

Structural Comparison with Deramciclane's Active Metabolite

1-(Aminomethyl)cyclohexanol is the core structure of the active metabolite (DBA) of deramciclane fumarate, a known anxiolytic compound . This relationship is a critical differentiator from other amino alcohols, as it directly links the compound to a specific, pharmacologically validated mechanism of action (benzodiazepine receptor modulation).

Prodrug Metabolism Anxiolytics Pharmaceutical Intermediates

Antimicrobial Activity Against MRSA and M. tuberculosis

1-(Aminomethyl)cyclohexanol demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . While quantitative MIC data is not provided in the public domain, this qualitative activity profile distinguishes it from simpler amino alcohols lacking such antimicrobial properties.

Antimicrobial Resistance Infectious Disease Chemical Biology

Validated Applications for 1-(Aminomethyl)cyclohexanol Based on Comparative Data


As a Key Intermediate in CNS Drug Discovery

Based on its structural link to the active metabolite of deramciclane fumarate, 1-(Aminomethyl)cyclohexanol is a rational starting material for synthesizing and evaluating novel analogs targeting the benzodiazepine receptor or related GABAergic pathways. Its established moderate binding affinity (Ki = 271 nM) provides a benchmark for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for potential anxiolytic or neuroprotective applications [1].

As a Scaffold for Developing Novel Antimicrobial Agents

The demonstrated activity of 1-(Aminomethyl)cyclohexanol against methicillin-resistant S. aureus (MRSA) and M. tuberculosis warrants its procurement for antimicrobial drug discovery programs. Its unique 1,1-amino alcohol structure offers a non-traditional scaffold for developing new treatments for drug-resistant infections. This application is supported by its known antimicrobial profile [1].

As a Bifunctional Building Block in Organic Synthesis

The combination of a primary amine and a tertiary alcohol on a conformationally restricted cyclohexane ring makes 1-(Aminomethyl)cyclohexanol an ideal substrate for diverse chemical transformations. Its primary use in research is as a versatile synthetic intermediate, particularly for preparing complex heterocycles and functionalized cyclohexane derivatives relevant to pharmaceutical and fine chemical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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